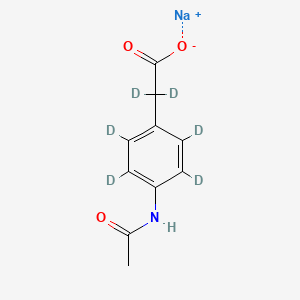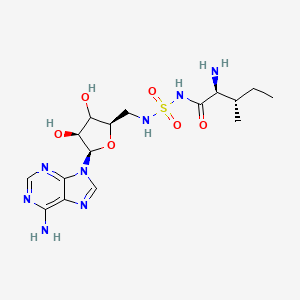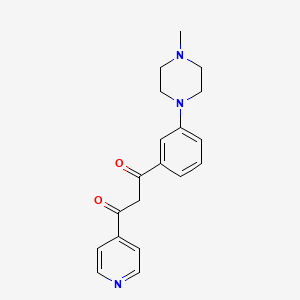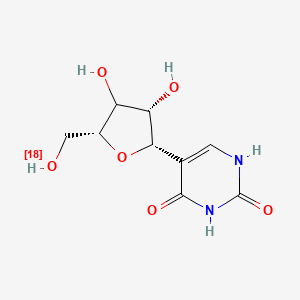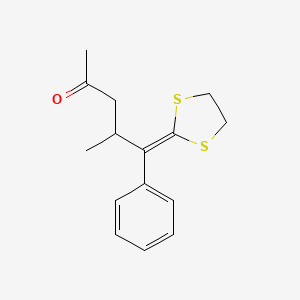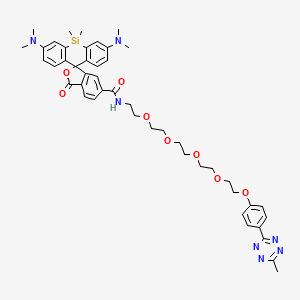
Icmt-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-30 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT plays a crucial role in the final step of the prenylation pathway, which is essential for the proper localization and function of several oncogenic proteins, including members of the Ras family . The inhibition of ICMT has shown promise in the treatment of various cancers, making this compound a compound of significant interest in cancer research .
Preparation Methods
The synthesis of Icmt-IN-30 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of organic reactions.
Functional Group Introduction: Specific functional groups are introduced to enhance the compound’s ability to inhibit ICMT.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
Chemical Reactions Analysis
Icmt-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Icmt-IN-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound has shown potential in inhibiting the growth and survival of cancer cells by targeting ICMT, making it a valuable tool in cancer therapy research.
Biological Studies: The compound is used to study the role of ICMT in various biological processes, including cell signaling and protein localization.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting ICMT for the treatment of diseases such as glioblastoma and other cancers.
Industrial Applications: The compound’s ability to inhibit specific enzymes makes it useful in industrial processes that require precise control of enzymatic activity.
Mechanism of Action
Icmt-IN-30 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. The mechanism involves the binding of this compound to the active site of ICMT, preventing the enzyme from catalyzing the methylation of isoprenylated cysteine residues in target proteins. This inhibition disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways such as the Ras/Raf/Mek/Erk pathway .
Comparison with Similar Compounds
Icmt-IN-30 is unique among ICMT inhibitors due to its high potency and specificity. Similar compounds include:
Cysmethynil: Another ICMT inhibitor that has been studied for its anti-cancer properties.
UCM-1336: A compound that has shown effectiveness in inhibiting glioblastoma growth.
Indole-based ICMT Inhibitors: These compounds have been developed through high-throughput screening and optimization.
Compared to these compounds, this compound offers improved potency and selectivity, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C19H25NOS |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C19H25NOS/c1-18(2)15-19(11-13-21-18,17-9-6-14-22-17)10-12-20-16-7-4-3-5-8-16/h3-9,14,20H,10-13,15H2,1-2H3 |
InChI Key |
WPSPLJVSEOCOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC=C2)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)

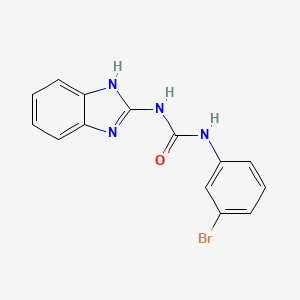
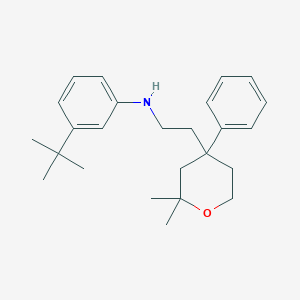
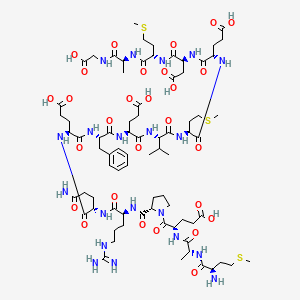
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
